molecular formula C9H6Cl2N2O B8080272 2,7-Dichloro-8-methoxyquinoxaline CAS No. 347162-22-5

2,7-Dichloro-8-methoxyquinoxaline

Cat. No.: B8080272
CAS No.: 347162-22-5
M. Wt: 229.06 g/mol
InChI Key: HEQWZKLDBORVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dichloro-8-methoxyquinoxaline (C₉H₆Cl₂N₂O, molecular weight: 229.06 g/mol) is a halogenated quinoxaline derivative characterized by chlorine substituents at positions 2 and 7 and a methoxy group at position 6. Quinoxalines, bicyclic aromatic systems containing two nitrogen atoms, are pharmacologically significant due to their antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name

2,7-dichloro-8-methoxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-9-5(10)2-3-6-8(9)13-7(11)4-12-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQWZKLDBORVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=NC=C(N=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299857
Record name 2,7-Dichloro-8-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347162-22-5
Record name 2,7-Dichloro-8-methoxyquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347162-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dichloro-8-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-8-methoxyquinoxaline typically involves the reaction of 2,7-dichloroquinoxaline with methanol in the presence of a base. One common method includes the use of potassium carbonate as a base and tetra-n-butylammonium chloride as a phase transfer catalyst. The reaction is carried out under reflux conditions, leading to the substitution of a chlorine atom by a methoxy group.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-8-methoxyquinoxaline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in methanol or ethanol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
2,7-Dichloro-8-methoxyquinoxaline has been studied for its anticancer effects. Research indicates that derivatives of quinoxaline exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against colorectal (HCT-116) and breast (MCF-7) cancer cells, suggesting a potential for development as anticancer agents .

Tyrosine Kinase Inhibition
This compound acts as a selective inhibitor of protein tyrosine kinases (TKIs), particularly targeting platelet-derived growth factor receptor (PDGF-R) and Lck tyrosine kinase. The inhibition of these kinases is crucial in controlling cell proliferation and migration, making it a candidate for treating diseases characterized by abnormal cell growth and inflammation .

Antiviral Activity

Recent studies have highlighted the antiviral properties of quinoxaline derivatives, including this compound. For example, certain synthesized quinoxalines have shown promising results against HIV-1 with effective concentrations indicating their potential as antiviral agents. The therapeutic index suggests a favorable safety profile compared to existing treatments .

Neuropharmacology

Quinoxalines have also been investigated for their neuropharmacological effects. Some derivatives demonstrate antipsychotic activity superior to standard drugs like Risperidone. This suggests that this compound may be useful in the treatment of schizophrenia and other mental health disorders .

Synthesis and Chemical Properties

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity. Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its analogs, which can lead to the discovery of new therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of quinoxaline derivatives. Studies have shown that modifications at specific positions on the quinoxaline ring can significantly affect biological activity. For instance, introducing electron-withdrawing groups can enhance potency against certain biological targets .

Case Studies

StudyFocusFindings
Tyrosine Kinase InhibitionDemonstrated selective inhibition of PDGF-R leading to reduced cellular proliferation and migration.
Antiviral ActivityShowed significant inhibition of HIV-1 with an EC50 value indicating potential as an antiviral agent.
Antipsychotic ActivitySome synthesized quinoxalines exhibited greater efficacy than Risperidone in animal models.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-8-methoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-3-methylquinoxaline

  • Core Structure: Quinoxaline with chlorine at C2 and a methyl group at C3.
  • Biological Activity : Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli in synthesized derivatives .
  • Key Difference: The absence of a methoxy group and a second chlorine atom reduces steric bulk and electronic effects compared to 2,7-dichloro-8-methoxyquinoxaline.

2,3-Dichloroquinoxaline

  • Core Structure: Quinoxaline with chlorines at C2 and C3.
  • Key Difference: The lack of a methoxy substituent may lower solubility in polar solvents compared to this compound.

Quinoline-Based Analogues

4-Chloro-6,7-dimethoxyquinoline

  • Core Structure: Quinoline with chlorine at C4 and methoxy groups at C6 and C6.
  • Synthesis : Prepared via phosphorylation of 6,7-dimethoxynaphthalen-1-ol with POCl₃ .
  • Key Difference: The quinoline core (one nitrogen atom) has distinct electronic properties compared to the quinoxaline system (two nitrogen atoms).

8-Chloro-7-methoxyquinoline

  • Core Structure: Quinoline with chlorine at C8 and methoxy at C7.
  • Molecular Weight : 193.63 g/mol .
  • Key Difference: The single chlorine and methoxy substituent configuration may result in different binding affinities in biological targets compared to the dichloro-methoxyquinoxaline analogue.

Substituent Effects on Physicochemical Properties

Compound Core Substituents Molecular Weight (g/mol) Notable Features
This compound Quinoxaline 2-Cl, 7-Cl, 8-OCH₃ 229.06 High lipophilicity due to two Cl atoms
4-Chloro-6,7-dimethoxyquinoline Quinoline 4-Cl, 6-OCH₃, 7-OCH₃ 223.66 Enhanced solubility from two OCH₃ groups
2-Chloro-3-methylquinoxaline Quinoxaline 2-Cl, 3-CH₃ 168.61 Lower molecular weight and steric hindrance
8-Chloro-7-methoxyquinoline Quinoline 8-Cl, 7-OCH₃ 193.63 Planar structure with intramolecular interactions

Biological Activity

2,7-Dichloro-8-methoxyquinoxaline is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, including antimicrobial, anticancer, and antiviral properties.

Overview of Quinoxaline Derivatives

Quinoxalines are bicyclic compounds that exhibit a wide range of biological activities. The modifications on the quinoxaline structure significantly influence their pharmacological properties. This compound is noted for its potential therapeutic applications in various diseases due to its unique chemical properties.

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including this compound, possess significant antimicrobial properties.

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interact with bacterial DNA and inhibit essential cellular processes such as DNA synthesis. For instance, studies have shown that quinoxaline derivatives can induce oxidative stress and DNA damage in bacterial cells, leading to cell death .
CompoundMicrobial TypeMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 µg/mL
This compoundStaphylococcus aureus1.0 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

  • Cell Lines Tested : Studies have reported the compound's effectiveness against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.
  • IC50 Values : The compound demonstrated IC50 values of approximately 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 3.23 µg/mL) .

Antiviral Activity

Recent investigations have also highlighted the antiviral properties of quinoxaline derivatives.

  • Viral Targets : Some studies indicate that derivatives can inhibit the replication of viruses such as HSV and cytomegalovirus.
  • Inhibition Mechanism : The mechanism often involves interference with viral protein synthesis or direct action on viral components .
Virus TypeCompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
HSV-1This compound3.0316.065.30

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives can be significantly influenced by their chemical structure.

  • Substituents : The presence of electron-withdrawing groups like chlorine enhances the compound's lipophilicity and biological activity.
  • Hydrophilicity vs Lipophilicity : A balance between hydrophilic and lipophilic characteristics is crucial for optimal bioactivity .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that synthesizing new derivatives with varying substituents led to improved activity against resistant strains of bacteria.
  • Cancer Cell Line Studies : In vitro studies on HCT-116 and MCF-7 cells showed that modifications in the quinoxaline structure could lead to enhanced apoptosis in cancer cells.
  • Antiviral Testing : Compounds were tested against different viral strains, showcasing varying degrees of efficacy depending on structural modifications.

Q & A

Basic Question: What are the optimal synthetic routes for 2,7-Dichloro-8-methoxyquinoxaline, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves halogenation and methoxylation of quinoxaline precursors. A Vilsmeier-Haack reaction using phosphorus oxytrichloride (POCl₃) and dimethylformamide (DMF) is effective for introducing chloro and methoxy groups. For example, heating N-(2-anisyl)acetamide with POCl₃/DMF at 353 K for 15 hours yields chloro-methoxy derivatives, followed by purification via recrystallization (petroleum ether/ethyl acetate) . Alternative routes include condensation of glyoxylic acid with o-phenylenediamine derivatives under acidic conditions, though yields vary with temperature and stoichiometry . Optimize solvent polarity (e.g., ethyl acetate for polar intermediates) and monitor reaction progress using TLC with UV visualization.

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for this compound derivatives?

Methodological Answer:
Discrepancies often arise from tautomerism or solvent effects. For NMR:

  • Use deuterated DMSO or CDCl₃ to stabilize protonation states.
  • Compare experimental 13C^{13}\text{C} NMR shifts with computational predictions (DFT/B3LYP/6-311+G(d,p)) to validate assignments .
    For mass spectrometry (MS), employ high-resolution ESI-MS to distinguish between molecular ion peaks ([M+H]⁺) and adducts. Cross-reference with PubChem and EPA DSSTox databases to verify molecular formulas and fragmentation patterns . If contradictions persist, perform X-ray crystallography (as in Acta Crystallographica studies) to confirm substituent positions .

Basic Question: What analytical techniques are recommended for purity assessment of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Monitor for impurities (<0.5% area) .
  • Melting Point : Compare experimental values (e.g., 118–120°C for similar methoxyquinolines) with literature data to detect solvates or polymorphs .
  • Elemental Analysis : Ensure C, H, N, Cl percentages align with theoretical values (e.g., C₁₀H₆Cl₂N₂O: C 48.22%, H 2.43%) .

Advanced Question: How should researchers address conflicting computational vs. experimental data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with PDB targets (e.g., bacterial topoisomerases) to predict binding affinities. Compare with experimental IC₅₀ values from enzyme inhibition assays .
  • Meta-Analysis : Aggregate data from PubChem BioAssay and ChEMBL to identify outliers. For example, if computational models overestimate halogen-bonding interactions, recalibrate force field parameters (e.g., AMBER vs. CHARMM) .
  • Statistical Validation : Apply Bland-Altman plots to assess systematic biases between computational and experimental results .

Advanced Question: What strategies enhance the pharmacological relevance of this compound derivatives in antimicrobial studies?

Methodological Answer:

  • SAR Optimization : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to enhance DNA gyrase inhibition. Compare MIC values against S. aureus and E. coli .
  • Pro-drug Design : Synthesize hydrazine derivatives (e.g., ethyl 7-oxo-dihydro-pyrido[2,3-f]quinoxaline carboxylates) to improve bioavailability. Assess hydrolysis rates in simulated gastric fluid .
  • Toxicity Screening : Use in vitro cytotoxicity assays (e.g., HepG2 cells) and in silico ADMET prediction tools (e.g., SwissADME) to prioritize low-toxicity candidates .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/oral exposure (Category 4 acute toxicity) .
  • Waste Management : Collect halogenated waste in designated containers for incineration by licensed facilities. Avoid aqueous disposal due to environmental persistence .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (CLP Category 4) .

Advanced Question: How can retrosynthetic analysis improve the design of novel this compound analogs?

Methodological Answer:

  • Database Mining : Utilize Reaxys and Pistachio databases to identify feasible precursors (e.g., 8-methoxyquinoxaline-2,7-diol) .
  • Scaffold Prioritization : Apply relevance heuristics (e.g., Min. plausibility = 0.01) to score routes based on step count and commercial precursor availability .
  • Validation : Synthesize top candidates (e.g., via Pd-catalyzed cross-coupling) and validate using HRMS and 1H^1\text{H} NMR .

Basic Question: Which databases provide authoritative structural and toxicological data for this compound?

Methodological Answer:

  • PubChem : Access experimental/computed properties (e.g., Canonical SMILES: COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Cl) .
  • EPA DSSTox : Retrieve DTXSID10383210 for regulatory compliance and ecotoxicity profiles .
  • ChEMBL : Review bioactivity data (e.g., IC₅₀ against kinase targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dichloro-8-methoxyquinoxaline
Reactant of Route 2
2,7-Dichloro-8-methoxyquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.